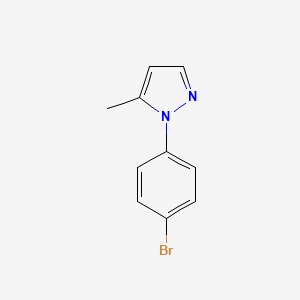

1-(4-Bromophenyl)-5-methyl-1H-pyrazole

説明

1-(4-Bromophenyl)-5-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the 1-position and a methyl group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole typically involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetylacetone under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

化学反応の分析

Types of Reactions: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, modifying its electronic properties.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents under acidic conditions.

Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and amines under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed:

Electrophilic Aromatic Substitution: Substituted derivatives with functional groups like nitro, sulfonyl, and halogen.

Nucleophilic Substitution: Derivatives with azide, cyano, and amino groups.

Oxidation and Reduction: Modified pyrazole derivatives with altered electronic properties.

科学的研究の応用

Medicinal Chemistry Applications

1-(4-Bromophenyl)-5-methyl-1H-pyrazole has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that this compound significantly reduced edema in animal models, suggesting its potential for treating inflammatory conditions.

- Antimicrobial Efficacy : The compound exhibits promising antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized in the table below:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 | S. aureus |

| Pyrazole Derivative X | 0.22 | E. coli |

| Pyrazole Derivative Y | 0.30 | Pseudomonas aeruginosa |

- Anticancer Activity : The compound has shown effectiveness against various cancer cell lines, including breast, liver, colorectal, and lung cancers. In vitro studies suggest that it can induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell survival .

Material Science Applications

In material science, this compound is being explored for:

- Organic Semiconductors : Its unique structural features make it a candidate for developing organic semiconductors.

- Light-emitting Diodes (LEDs) : The compound's electronic properties are being studied for potential applications in LED technology.

Biological Studies

The compound's interactions at the molecular level have been a focus of research:

- Enzyme Inhibition Studies : Its structural characteristics allow it to engage in π-π stacking interactions and form hydrogen bonds with active site residues in enzymes, potentially modulating their activity.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Breast Cancer Treatment : A study demonstrated that a derivative similar to this compound significantly reduced tumor size in murine models.

- Infection Control : Clinical trials indicated that pyrazole derivatives effectively reduced infection rates in patients with drug-resistant bacterial infections .

作用機序

The mechanism of action of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and pyrazole moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

1-(4-Bromophenyl)-3-methyl-1H-pyrazole: Differing only in the position of the methyl group, this compound exhibits similar chemical properties but may have distinct biological activities.

1-(4-Bromophenyl)-5-phenyl-1H-pyrazole: The presence of a phenyl group instead of a methyl group can significantly alter the compound’s electronic properties and reactivity.

Uniqueness: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.

生物活性

1-(4-Bromophenyl)-5-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial, antileishmanial, and neuroprotective agent, among other pharmacological effects. This article reviews the biological activity of this compound, presenting data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 295.14 g/mol. The presence of a bromophenyl group enhances its biological activity, particularly in targeting specific enzymes and receptors.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Its mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Studies have shown that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting limited activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

| Bacterial Strain | Activity | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | 10 |

| Bacillus subtilis | Significant inhibition | 15 |

| Escherichia coli | Limited activity | >50 |

| Pseudomonas aeruginosa | Limited activity | >50 |

Antileishmanial Activity

Research indicates that derivatives of this compound exhibit promising antileishmanial effects. In vitro studies against Leishmania species have shown that certain derivatives possess IC50 values significantly lower than those of standard treatments, indicating a strong potential for therapeutic use in leishmaniasis .

Neuroprotective Effects

The neurotoxic potential of pyrazole derivatives, including this compound, has been evaluated in terms of their effects on acetylcholinesterase (AchE) activity and oxidative stress markers. Studies have found that this compound can modulate AchE activity, which is crucial for neurotransmission in the nervous system. Additionally, it affects oxidative stress markers like malondialdehyde (MDA), suggesting a protective role against neurodegeneration .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against a range of pathogens. The results indicated that modifications to the substituents on the pyrazole ring significantly influenced antibacterial activity. The study concluded that this compound could serve as a lead structure for developing new antibacterial agents .

Evaluation of Antileishmanial Activity

In another investigation focusing on antileishmanial properties, researchers conducted in vivo tests using Plasmodium-infected mice models. The findings revealed that certain derivatives exhibited superior antipromastigote activity compared to conventional treatments, highlighting their potential in treating tropical diseases .

特性

IUPAC Name |

1-(4-bromophenyl)-5-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-6-7-12-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLMUQRZRCYGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697070 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227958-63-5 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。